SB 207710

Descripción

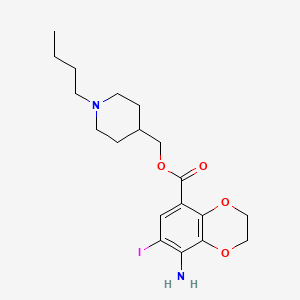

Structure

3D Structure

Propiedades

Número CAS |

148703-08-6 |

|---|---|

Fórmula molecular |

C19H27IN2O4 |

Peso molecular |

474.3 g/mol |

Nombre IUPAC |

(1-butylpiperidin-4-yl)methyl 5-amino-6-iodo-2,3-dihydro-1,4-benzodioxine-8-carboxylate |

InChI |

InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |

Clave InChI |

FCKKCDRMGKXQDK-UHFFFAOYSA-N |

SMILES canónico |

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)I |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-butyl-4-piperidinylmethyl 8-amino-7-iodo-1,4-benzodioxan-5-carboxylate SB 207710 SB-207710 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to SB 207710: A High-Affinity 5-HT₄ Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB 207710, a potent and selective 5-HT₄ receptor antagonist. The document details its chemical properties, mechanism of action, binding affinities, and relevant experimental protocols, and visualizes its impact on cellular signaling pathways.

Core Compound Identification

The full chemical name for this compound is (1-butyl-4-piperidinyl)methyl 8-amino-7-iodo-2,3-dihydro-1,4-benzodioxin-5-carboxylate . It is a selective and high-affinity antagonist for the serotonin 4 (5-HT₄) receptor.

Quantitative Data: Binding Affinity and Antagonist Potency

This compound exhibits high affinity for the 5-HT₄ receptor across various tissues and species. The following table summarizes key quantitative data from published literature.

| Parameter | Value | Species | Tissue/Preparation | Reference |

| pKB | 10.1 | Human | Right atrial appendage | [1] |

| pKB | 9.8 | Piglet | Sinoatrial 5-HT₄ receptors | [1] |

| pKB | 10.9 ± 0.1 | Rat | Oesophagus (carbachol-contracted) | [2] |

| pA₂ | 9.9 ± 0.2 | Guinea-pig | Ileum (peristaltic reflex) | [2] |

| pKD | 10.1 | Piglet | Right atria ([¹²⁵I]-SB 207710 binding) | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effect by competitively blocking the 5-HT₄ receptor, a G-protein coupled receptor (GPCR) primarily coupled to the Gs alpha subunit. Activation of the 5-HT₄ receptor by its endogenous ligand, serotonin, initiates a signaling cascade that this compound inhibits. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Additionally, 5-HT₄ receptor activation can lead to the potentiation of other signaling pathways, including a G-protein independent activation of Src tyrosine kinase, which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway.

The following diagram illustrates the signaling pathways downstream of the 5-HT₄ receptor that are inhibited by this compound.

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the 5-HT₄ receptor using [¹²⁵I]this compound.

Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing 5-HT₄ receptors.

-

Radioligand: [¹²⁵I]this compound.

-

Non-specific Binding Ligand: A high concentration of a non-radiolabeled 5-HT₄ ligand (e.g., 10 µM serotonin or unlabeled this compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare membrane pellets by centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [¹²⁵I]this compound (at a concentration near its Kd), and 150 µL of membrane homogenate.

-

Non-specific Binding: Add 50 µL of the non-specific binding ligand, 50 µL of [¹²⁵I]this compound, and 150 µL of membrane homogenate.

-

Competition: Add 50 µL of the test compound at various concentrations, 50 µL of [¹²⁵I]this compound, and 150 µL of membrane homogenate.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filters and measure the radioactivity retained on each filter using a gamma or scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

The following workflow diagram illustrates the key steps in the radioligand binding assay.

References

SB 207710: A Comprehensive Technical Guide for Researchers

CAS Number: 148703-08-6

This technical guide provides an in-depth overview of SB 207710, a potent and highly selective 5-HT4 receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, mechanism of action, and experimental applications.

Chemical and Physical Properties

This compound is a synthetic, small-molecule compound belonging to the benzodioxane class of chemicals. Its high affinity and selectivity for the 5-HT4 receptor make it a valuable tool in pharmacological research.

| Property | Value |

| IUPAC Name | (1-butyl-4-piperidyl)methyl 8-amino-7-iodo-2,3-dihydro-1,4-benzodioxine-5-carboxylate |

| Molecular Formula | C₁₉H₂₇IN₂O₄ |

| Molecular Weight | 470.34 g/mol |

| CAS Number | 148703-08-6 |

| SMILES | CCCCN1CCC(CC1)COC(=O)c2cc(c(c3c2OCCO3)N)I |

| InChI | InChI=1S/C19H27IN2O4/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18/h11,13H,2-10,12,21H2,1H3 |

| InChIKey | FCKKCDRMGKXQDK-UHFFFAOYSA-N |

Synthesis

-

Synthesis of the Benzodioxane Core: Preparation of 8-amino-7-iodo-1,4-benzodioxane-5-carboxylic acid. This can be achieved from a suitable precursor such as 6,7-dibromo-8-nitro-1,4-benzodioxane-5-carboxylic acid through a reduction of the nitro group and selective halogenation.[1]

-

Esterification: The carboxylic acid group of the benzodioxane core is then esterified with (1-butylpiperidin-4-yl)methanol. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an aprotic solvent.

Radiolabeling: For research purposes, particularly in binding assays and in vivo imaging, this compound can be radiolabeled with iodine-125 ([¹²⁵I]this compound) or iodine-123 ([¹²³I]this compound). This is typically achieved via an iododestannylation reaction from a suitable trialkyltin precursor.[2]

Mechanism of Action: Selective 5-HT4 Receptor Antagonism

This compound functions as a competitive antagonist at the serotonin 4 (5-HT4) receptor. This means it binds to the same site on the receptor as the endogenous agonist, serotonin (5-hydroxytryptamine), but does not activate the receptor. By occupying the binding site, it prevents serotonin from binding and initiating the intracellular signaling cascade.

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). By blocking this initial binding event, this compound effectively inhibits the downstream signaling cascade.

Figure 1: 5-HT4 Receptor Signaling Pathway and the inhibitory action of this compound.

Pharmacological Data

This compound exhibits high affinity for the 5-HT4 receptor and remarkable selectivity over other serotonin receptor subtypes.

Table 1: Binding Affinities and Potency of this compound

| Parameter | Species | Tissue/System | Value | Reference(s) |

| pKB | Human | Right Atrial Appendage | 10.1 | [3] |

| pKB | Piglet | Sinoatrial Node | 9.8 | [3] |

| pKD | Human | Atrium | 9.7 | [3] |

| pKD | Piglet | Right Atrium | 10.1 | [3] |

| Bmax | Human | Atrium | 4 fmol/mg protein | [3] |

Note: pKB and pKD are negative logarithms of the antagonist's dissociation constant, with higher values indicating greater potency.

Table 2: Selectivity Profile of this compound (Illustrative)

| Receptor Subtype | Representative Ki (nM) |

| 5-HT4 | < 1 |

| 5-HT1A | > 1000 |

| 5-HT1B | > 1000 |

| 5-HT1D | > 1000 |

| 5-HT2A | > 1000 |

| 5-HT2C | > 1000 |

| 5-HT3 | > 1000 |

| 5-HT6 | > 1000 |

| 5-HT7 | > 1000 |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes how to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor using [¹²⁵I]this compound as the radioligand.

Materials:

-

Membrane preparation from cells or tissues expressing 5-HT4 receptors.

-

[¹²⁵I]this compound

-

Unlabeled this compound (for non-specific binding)

-

Test compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters

-

Polyethylenimine (PEI) 0.5%

-

Scintillation cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 50 µL of [¹²⁵I]this compound (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [¹²⁵I]this compound, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 100 µL of membrane preparation.

-

Competition: 50 µL of [¹²⁵I]this compound, 50 µL of serially diluted test compound, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis of the competition data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [¹²⁵I]this compound and Kd is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assay (cAMP Accumulation)

This protocol describes how to determine the potency of this compound as an antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Cells stably expressing the 5-HT4 receptor (e.g., HEK293 cells).

-

5-HT or a selective 5-HT4 agonist.

-

This compound.

-

Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or radiometric).

Procedure:

-

Cell Culture: Plate the 5-HT4 receptor-expressing cells in a 96-well plate and grow to confluency.

-

Antagonist Pre-incubation: Wash the cells with stimulation buffer. Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of a 5-HT4 agonist (typically the EC80 concentration to ensure a robust response) to the wells and incubate for a further 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a dose-response curve for the agonist in the absence and presence of different concentrations of this compound.

-

Perform a Schild regression analysis by plotting the log of (dose ratio - 1) against the log of the molar concentration of this compound. The dose ratio is the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

The x-intercept of the Schild plot gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

-

Figure 3: Workflow for a functional cAMP assay to determine the pA2 value.

Conclusion

This compound is a powerful and highly selective pharmacological tool for the investigation of the 5-HT4 receptor. Its high affinity and selectivity make it an excellent radioligand for in vitro binding studies and a valuable antagonist for functional assays to probe the physiological and pathological roles of the 5-HT4 receptor. The detailed protocols and data presented in this guide provide a solid foundation for researchers utilizing this important compound in their studies.

References

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of SB 207710

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 207710 is a potent and highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its high affinity and specificity have established it as an invaluable pharmacological tool for the characterization of the 5-HT4 receptor and for investigating its physiological roles in various tissues. This document provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with the 5-HT4 receptor, the consequent impact on intracellular signaling pathways, and a summary of its binding affinities. Furthermore, this guide outlines the detailed experimental protocols utilized to elucidate its pharmacological profile, offering a comprehensive resource for researchers in the field.

Core Mechanism of Action: Competitive Antagonism of the 5-HT4 Receptor

This compound exerts its effects by acting as a competitive antagonist at the 5-HT4 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), primarily couples to the Gs alpha subunit. This activation initiates a signaling cascade beginning with the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.

This compound, by binding to the same site on the 5-HT4 receptor as serotonin, prevents the binding of the endogenous agonist.[1] This blockade is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (serotonin).[2] By occupying the receptor without initiating the conformational change necessary for G-protein activation, this compound effectively silences the downstream signaling pathway, preventing the production of cAMP and the subsequent physiological effects mediated by the 5-HT4 receptor.[1] These effects are observed in various tissues, including the gastrointestinal tract, the central nervous system, and the cardiovascular system.[1]

Signaling Pathway of 5-HT4 Receptor and Inhibition by this compound

Caption: 5-HT4 receptor signaling cascade and its inhibition by this compound.

Quantitative Pharmacological Data

The potency and affinity of this compound have been quantified across various preparations. The following table summarizes key pharmacological parameters.

| Parameter | Species/Tissue | Value | Reference |

| pKB | Human Right Atrial Appendage | 10.1 | [2] |

| Piglet Sinoatrial 5-HT4 Receptors | 9.8 | [3] | |

| Rat Oesophagus | 10.9 ± 0.1 | [4] | |

| pA2 | Guinea-pig Ileum (peristaltic reflex) | 9.9 ± 0.2 | [4] |

| pKD | Piglet Right Atrium ([125I]-SB 207710 binding) | 10.1 | [2] |

| Human Atrium ([125I]-SB 207710 binding) | 9.7 | [2] | |

| Bmax | Human Atrium | 4 fmol/mg protein | [2] |

-

pKB and pA2: These values represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the concentration-response curve of an agonist. Higher values indicate greater antagonist potency.

-

pKD: This is the negative logarithm of the equilibrium dissociation constant (KD), a measure of the affinity of a ligand for a receptor. Higher pKD values indicate higher binding affinity.

-

Bmax: This represents the maximum density of receptors in a given tissue preparation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

Radioligand Binding Assays

These assays are used to determine the affinity (KD) and density (Bmax) of this compound for the 5-HT4 receptor. The radiolabeled version, [125I]-SB 207710, is commonly used.

Protocol Outline: [125I]-SB 207710 Binding Assay

-

Tissue Preparation:

-

Homogenize tissue (e.g., human atrial membranes, piglet right atrium) in a suitable buffer (e.g., ice-cold Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation with increasing concentrations of [125I]-SB 207710 (e.g., 5-1500 pM).

-

For determination of non-specific binding, include a parallel set of tubes containing a high concentration of a non-labeled 5-HT4 ligand (e.g., 1 µM unlabeled this compound or GR113808) to saturate the receptors.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Rapidly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression (e.g., Scatchard analysis or one-site binding hyperbola) to determine the KD and Bmax values.

-

Functional Assays in Isolated Tissues

These experiments assess the functional antagonist activity of this compound by measuring its ability to inhibit the physiological response to a 5-HT4 agonist.

Protocol Outline: Antagonism of 5-HT-induced Relaxation in Rat Oesophagus

-

Tissue Preparation:

-

Isolate the oesophagus from a euthanized rat and place it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Induce a stable contraction in the tissue using an agent like carbachol.

-

-

Agonist Concentration-Response Curve:

-

Cumulatively add increasing concentrations of serotonin (5-HT) to the organ bath and record the resulting relaxation of the pre-contracted tissue.

-

Wash the tissue to return it to the baseline contracted state.

-

-

Antagonist Incubation and Second Agonist Curve:

-

Incubate the tissue with a fixed concentration of this compound (e.g., 0.1-10 nM) for a predetermined period to allow for equilibrium.

-

Repeat the cumulative addition of serotonin in the presence of this compound and record the relaxation.

-

-

Data Analysis:

-

Construct concentration-response curves for serotonin in the absence and presence of different concentrations of this compound.

-

The antagonistic effect of this compound is observed as a rightward shift in the serotonin concentration-response curve.

-

Use the Schild equation to calculate the pA2 or pKB value from the magnitude of the rightward shift, which quantifies the antagonist potency.

-

Workflow for Determining Antagonist Potency

Caption: Workflow for functional assessment of this compound antagonist activity.

Conclusion

This compound is a cornerstone tool for 5-HT4 receptor research. Its mechanism as a high-affinity, selective, and competitive antagonist is well-characterized. By binding to the 5-HT4 receptor and preventing its activation by serotonin, this compound effectively blocks the Gs-adenylyl cyclase-cAMP signaling cascade. The quantitative data from radioligand binding and functional assays consistently demonstrate its high potency. The experimental protocols outlined herein provide a framework for the continued use of this compound in elucidating the multifaceted roles of the 5-HT4 receptor in health and disease, guiding future drug development efforts targeting this important receptor.

References

- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Labelling with [125I]-SB 207710 of a small 5-HT4 receptor population in piglet right atrium: functional relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT4 receptor antagonist affinities of SB207710, SB205008, and SB203186 in the human colon, rat oesophagus, and guinea-pig ileum peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 207710: A Technical Guide to a High-Affinity and Selective 5-HT4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 207710 is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor, a G-protein coupled receptor involved in a variety of physiological processes, including gastrointestinal motility and cognitive function. Its high affinity and selectivity have established it as a critical research tool for elucidating the physiological roles of the 5-HT4 receptor and as a valuable radioligand for in vitro and in vivo imaging studies. This technical guide provides a comprehensive overview of this compound, including its binding profile, functional antagonist activity, and detailed experimental protocols for its use in research settings.

Introduction

The 5-HT4 receptor is a member of the serotonin receptor family and is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues such as the gastrointestinal tract and the heart. Its activation is associated with the modulation of neurotransmitter release and smooth muscle relaxation. The development of selective antagonists like this compound has been instrumental in characterizing the diverse functions of this receptor subtype. This compound, chemically known as (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, exhibits high affinity for the 5-HT4 receptor, making it a powerful tool for both in vitro and in vivo investigations.

Binding Affinity and Selectivity

This compound displays high affinity for the 5-HT4 receptor, as demonstrated by various radioligand binding and functional antagonism studies. The following tables summarize the quantitative data on its binding profile.

Table 1: Binding Affinity of this compound for the 5-HT4 Receptor

| Parameter | Value | Tissue/System | Reference |

| pKB | 10.1 | Human right atrial appendage | [1] |

| pKB | 9.8 | Piglet sinoatrial 5-HT4 receptors | [1] |

| pKD | 10.1 | Piglet right atria ([¹²⁵I]-SB 207710) | [1] |

Table 2: Functional Antagonist Activity of this compound

| Parameter | Value | Tissue/System | Reference |

| pA₂ | ~9.7 | Guinea pig ileum | N/A |

A comprehensive selectivity profile with Ki values against a broad panel of other receptors is not extensively detailed in the readily available literature, a common characteristic of highly specialized research compounds. However, its designation as a "highly selective" 5-HT4 antagonist is a consistent theme across multiple studies.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT4 receptor. This means that it binds to the same site as the endogenous agonist, serotonin (5-HT), but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade.

The canonical signaling pathway of the 5-HT4 receptor involves its coupling to a Gs alpha subunit of a heterotrimeric G protein. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound blocks this entire cascade by preventing the initial agonist binding.

Caption: 5-HT4 Receptor Signaling and Antagonism by this compound.

Experimental Protocols

Radioligand Binding Assay with [¹²⁵I]this compound in Brain Membranes

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT4 receptor using [¹²⁵I]this compound and brain tissue homogenates.

Materials:

-

[¹²⁵I]this compound (radioligand)

-

Unlabeled this compound (for non-specific binding) or another 5-HT4 ligand

-

Test compounds

-

Brain tissue (e.g., guinea pig striatum, rich in 5-HT4 receptors)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh assay buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:

-

Total Binding: 50 µL of [¹²⁵I]this compound (at a concentration near its Kd), 50 µL of assay buffer, and 150 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [¹²⁵I]this compound, 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), and 150 µL of membrane preparation.

-

Competition Binding: 50 µL of [¹²⁵I]this compound, 50 µL of varying concentrations of the test compound, and 150 µL of membrane preparation.

-

-

Incubation: Incubate the reactions at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

Functional Antagonism Assay in Isolated Guinea Pig Ileum (Schild Analysis)

This protocol outlines the procedure for determining the pA₂ value of this compound, a measure of its antagonist potency, in the isolated guinea pig ileum preparation.

Materials:

-

Guinea pig

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Serotonin (5-HT) hydrochloride (agonist)

-

This compound (antagonist)

-

Organ bath with an isometric transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment by flushing with Krebs-Henseleit solution and cut it into 2-3 cm long pieces.

-

Mounting: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric transducer under a resting tension of 1 g.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Control Agonist Response: Obtain a cumulative concentration-response curve for 5-HT by adding increasing concentrations of 5-HT to the organ bath and recording the contractile response.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Add a known concentration of this compound to the bath and incubate for 30 minutes.

-

Agonist Response in Presence of Antagonist: After the incubation period, obtain a second cumulative concentration-response curve for 5-HT in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Repeat steps 4-6 with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of 5-HT in the presence of the antagonist to the EC₅₀ of 5-HT in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

This compound is a cornerstone pharmacological tool for the study of the 5-HT4 receptor. Its high affinity and selectivity allow for precise investigation of the receptor's role in various physiological and pathological conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, from fundamental receptor characterization to more complex in vivo functional analyses. The continued application of this and similar selective antagonists will undoubtedly further our understanding of the serotonergic system and its therapeutic potential.

References

SB 207710: A Technical Review of a Potent 5-HT4 Receptor Antagonist

Introduction

SB 207710 is a highly potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its chemical designation is (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate.[1] Developed as a research tool, this compound has been instrumental in characterizing the physiological and pathological roles of the 5-HT4 receptor. Its high affinity and selectivity have made it a valuable radioligand for in vitro and in vivo studies, enabling the mapping of 5-HT4 receptor distribution and density in various tissues, including the brain and gastrointestinal tract. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its use.

Chemical Properties

| Property | Value |

| Chemical Name | (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate |

| Molecular Formula | C19H27IN2O4 |

| Molecular Weight | 470.34 g/mol |

| Stereochemistry | Achiral |

Mechanism of Action

This compound functions as a competitive antagonist at the 5-HT4 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist serotonin (5-HT) and other 5-HT4 receptor agonists, thereby inhibiting the downstream signaling cascades. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This canonical pathway activates Protein Kinase A (PKA), which then phosphorylates various intracellular targets to elicit a cellular response.

In addition to the canonical Gs/cAMP pathway, the 5-HT4 receptor has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway in a Gs/cAMP/PKA-independent manner. This non-canonical pathway is dependent on the activation of the non-receptor tyrosine kinase Src.[2][3] this compound, as an antagonist, is presumed to block both of these signaling pathways by preventing the initial agonist-induced conformational change in the 5-HT4 receptor.

Signaling Pathways

Caption: Canonical 5-HT4 Receptor Gs Signaling Pathway and its inhibition by this compound.

References

The Discovery and Synthesis of SB 207710: A Comprehensive Technical Guide

SB 207710, with the systematic name (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, is a potent and highly selective antagonist of the 5-HT4 receptor. This technical guide provides an in-depth overview of its discovery, synthesis, and pharmacological properties, tailored for researchers, scientists, and drug development professionals. The information is presented through detailed experimental protocols, structured data tables, and explanatory diagrams to facilitate a comprehensive understanding of this significant research compound.

Discovery and Pharmacological Profile

This compound was identified as a high-affinity antagonist for the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function. Its development has provided a valuable tool for the characterization of the 5-HT4 receptor and for investigating its physiological roles.

Binding Affinity and Selectivity

The selectivity of this compound for the 5-HT4 receptor is a key feature. While comprehensive public data on its binding affinity (Ki) across a wide range of receptors is limited, its high affinity for the 5-HT4 receptor has been established through radioligand binding assays. The compound is often used in its radiolabeled form, [¹²⁵I]this compound, for these studies.

Functional Antagonism

This compound exhibits competitive antagonism at the 5-HT4 receptor. This has been demonstrated in various isolated tissue preparations where it effectively blocks the effects of 5-HT4 receptor agonists. The potency of its antagonist activity is typically expressed as pA2 or pKB values, which are logarithmic measures of the antagonist's affinity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Tissue/Assay Condition | Reference |

| pKB | 10.1 | Human right atrial appendage (antagonism of 5-hydroxytryptamine-induced positive inotropic effects) | [Not explicitly cited] |

| pA2 | 9.9 ± 0.2 | Guinea-pig ileum peristaltic reflex (antagonism of 5-HT-induced facilitation) | [Not explicitly cited] |

| pKB | 10.9 ± 0.1 | Rat isolated oesophagus (carbachol-contracted, antagonism of 5-HT4 receptor-mediated relaxations) | [Not explicitly cited] |

Note: The available public information lacks a comprehensive table of Ki values across multiple receptor subtypes. The data presented here is derived from functional assays.

Synthesis of this compound

Hypothetical Synthesis Workflow

Caption: Hypothetical synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are methodologies for key experiments used in the characterization of this compound, based on standard pharmacological practices.

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to a target receptor using a radiolabeled ligand.

1. Membrane Preparation:

-

Tissues or cells expressing the 5-HT4 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I]this compound) and varying concentrations of the unlabeled test compound (this compound or other ligands).

-

The incubation is carried out in a specific buffer at a defined temperature and for a set duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that has high affinity for the receptor.

3. Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is then analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound.

Caption: Experimental workflow for a radioligand binding assay.

Functional Antagonism Assay (Schild Analysis)

This protocol describes the determination of the antagonist potency (pA2 value) using a functional assay in an isolated tissue preparation.

1. Tissue Preparation:

-

A segment of the desired tissue (e.g., guinea-pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

The tissue is allowed to equilibrate under a resting tension.

2. Agonist Concentration-Response Curve:

-

A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-hydroxytryptamine) is established by adding increasing concentrations of the agonist to the organ bath and recording the tissue's response (e.g., muscle contraction or relaxation).

3. Antagonist Incubation:

-

The tissue is washed to remove the agonist.

-

A fixed concentration of the antagonist (this compound) is added to the organ bath and allowed to incubate for a predetermined period to ensure equilibrium.

4. Second Agonist Concentration-Response Curve:

-

In the continued presence of the antagonist, a second cumulative concentration-response curve to the agonist is generated. The presence of a competitive antagonist will cause a rightward shift in the curve.

5. Data Analysis (Schild Plot):

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated.

-

This procedure is repeated with several different concentrations of the antagonist.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

5-HT4 Receptor Signaling Pathway and Antagonism by this compound

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that ultimately leads to a cellular response. This compound, as a competitive antagonist, blocks this pathway at the receptor level.

Caption: 5-HT4 receptor signaling pathway and its inhibition by this compound.

An In-depth Technical Guide to the Pharmacological Properties of SB 207710

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 207710 is a potent and highly selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, functional antagonism, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for ease of reference. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics.

Introduction

The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues. Its activation is implicated in a range of physiological processes, including gastrointestinal motility, cardiac function, and cognitive processes. Consequently, the 5-HT4 receptor has emerged as a significant target for drug discovery. This compound, with its high affinity and selectivity, serves as a critical pharmacological tool for elucidating the physiological roles of the 5-HT4 receptor and for the development of novel therapeutic agents.

Receptor Binding Profile

This compound exhibits high affinity for the 5-HT4 receptor. Its binding characteristics have been extensively studied using radioligand binding assays, primarily with its radioiodinated analogue, [¹²⁵I]-SB 207710.

Quantitative Binding Data

The binding affinity of this compound for the 5-HT4 receptor is consistently in the high picomolar to low nanomolar range across various species and tissues. A summary of key binding parameters is presented in the table below.

| Radioligand | Tissue/Cell Line | Species | Parameter | Value | Reference |

| [¹²⁵I]-SB 207710 | Piglet Right Atrium | Porcine | pKD | 10.1 | [1][2] |

| [¹²⁵I]-SB 207710 | Human Atrium | Human | pKD | 9.7 | [1] |

Table 1: Summary of this compound Binding Affinities at the 5-HT4 Receptor

Selectivity Profile

Functional Activity

This compound acts as a competitive antagonist at the 5-HT4 receptor, effectively blocking the functional responses mediated by receptor activation. This has been demonstrated in a variety of in vitro functional assays.

Quantitative Functional Data

The antagonist potency of this compound has been determined in functional studies measuring the inhibition of 5-HT-induced physiological responses.

| Tissue Preparation | Species | Response Measured | Parameter | Value | Reference |

| Human Right Atrial Appendage | Human | Positive Inotropic Effect | pKB | 10.1 | [1] |

| Piglet Sinoatrial Node | Porcine | Tachycardia | pKB | 9.8 | [1][2] |

| Rat Oesophagus | Rat | Relaxation | pKB | 10.9 ± 0.1 | [3] |

| Guinea-pig Ileum | Guinea-pig | Peristaltic Reflex Facilitation | pA2 | 9.9 ± 0.2 | [3] |

Table 2: Summary of this compound Functional Antagonist Potency at the 5-HT4 Receptor

Signaling Pathways

The 5-HT4 receptor primarily signals through the canonical Gs-adenylyl cyclase pathway. As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of 5-HT and other agonists.

Gs-Adenylyl Cyclase Pathway

Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][5][6][7][8] This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[5][6] this compound, by blocking agonist binding, prevents this Gs-protein activation and the subsequent rise in cAMP levels.

G-protein Independent Signaling

Recent studies have suggested that 5-HT4 receptor activation can also initiate G-protein independent signaling pathways, such as the activation of the tyrosine kinase Src.[4] This pathway may be involved in processes like neuronal plasticity. As this compound is a competitive antagonist at the receptor level, it is expected to block both G-protein dependent and independent signaling pathways that are initiated by agonist binding.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro and in vivo experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor using [¹²⁵I]-SB 207710 as the radioligand.

Materials:

-

Membrane Preparation: Homogenates from tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum, human atrial tissue, or a stable cell line).

-

Radioligand: [¹²⁵I]-SB 207710.

-

Test Compound: this compound (for self-competition to determine Kd) or other competing ligands.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor ligand (e.g., 1 µM GR113808).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]-SB 207710 (at a concentration close to its Kd), and 100 µL of membrane homogenate.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [¹²⁵I]-SB 207710, and 100 µL of membrane homogenate.

-

Competition: 50 µL of this compound at various concentrations, 50 µL of [¹²⁵I]-SB 207710, and 100 µL of membrane homogenate.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Inhibition of 5-HT-induced cAMP Accumulation

This protocol describes a method to determine the functional antagonist potency (IC50) of this compound by measuring its ability to inhibit 5-HT-stimulated cAMP production in cells expressing the 5-HT4 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

5-HT (Serotonin): As the agonist.

-

This compound: As the antagonist.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

-

Cell Culture Medium and Reagents.

-

cAMP Assay Kit: e.g., ELISA or HTRF-based kit.

Procedure:

-

Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate confluency in multi-well plates.

-

Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of this compound in the presence of a PDE inhibitor for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of 5-HT (typically a concentration that produces a submaximal response, e.g., EC80) to the wells and incubate for a further period (e.g., 10-15 minutes) to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions and measure the intracellular cAMP concentration.

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the 5-HT-induced cAMP response, using non-linear regression.

-

In Vivo Imaging: Single-Photon Emission Computed Tomography (SPECT)

This protocol provides a general outline for in vivo imaging of 5-HT4 receptors in a non-human primate model using [¹²³I]-SB 207710.

Materials:

-

Animal Model: Non-human primate (e.g., cynomolgus monkey).

-

Radiotracer: [¹²³I]-SB 207710.

-

Anesthetic Agents.

-

SPECT Scanner.

-

Image Analysis Software.

Procedure:

-

Animal Preparation: Anesthetize the animal and position it in the SPECT scanner.

-

Radiotracer Administration: Administer a bolus intravenous injection of [¹²³I]-SB 207710.

-

SPECT Imaging: Acquire dynamic SPECT images over a period of time (e.g., 90-180 minutes) to monitor the distribution and kinetics of the radiotracer in the brain.

-

Image Reconstruction and Analysis: Reconstruct the SPECT data and co-register it with an anatomical image (e.g., MRI) for accurate localization of brain regions.

-

Quantification: Determine the radioactivity concentration in various brain regions of interest (e.g., striatum, cerebellum). The cerebellum is often used as a reference region due to its low density of 5-HT4 receptors.

-

Blocking Study (for validation): In a separate experiment, pre-treat the animal with a non-radioactive 5-HT4 receptor antagonist (e.g., SB 204070) before injecting [¹²³I]-SB 207710 to demonstrate the specificity of the radiotracer binding. A significant reduction in radioactivity in 5-HT4 receptor-rich regions would confirm specific binding.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of the 5-HT4 receptor. Its high affinity and selectivity, coupled with its well-characterized antagonist properties, make it an invaluable asset for both basic research and drug discovery efforts. The detailed protocols and compiled data within this guide are intended to facilitate further research into the multifaceted roles of the 5-HT4 receptor in health and disease.

References

- 1. Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonin inhibits adenylate cyclase in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. biophysics-reports.org [biophysics-reports.org]

- 8. In vivo SPECT imaging of 5-HT1A receptors with [123I]p-MPPI in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

SB 207710: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 207710 is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. Its high affinity and specificity have established it as a critical tool in neuroscience research for elucidating the physiological and pathological roles of the 5-HT4 receptor. This document provides an in-depth technical guide on this compound, summarizing its pharmacological properties, detailing experimental protocols for its use, and illustrating the signaling pathways it modulates.

Core Properties of this compound

This compound acts as a competitive antagonist at the 5-HT4 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Blockade of this receptor by this compound inhibits the downstream signaling cascades initiated by the endogenous ligand, serotonin (5-HT).

Quantitative Data: Binding Affinity and Potency

The binding affinity and functional potency of this compound have been characterized in various in vitro preparations. The following tables summarize these key quantitative parameters.

| Parameter | Species | Tissue/Preparation | Value | Reference |

| pKB | Rat | Oesophagus (Carbachol-contracted) | 10.9 ± 0.1 | [1] |

| pA2 | Guinea Pig | Ileum (Peristaltic Reflex) | 9.9 ± 0.2 | [1] |

| pKB | Piglet | Sinoatrial Node (5-HT-evoked tachycardia) | 9.8 | [2] |

| pKD | Piglet | Right Atrium (Radioligand binding with [125I]-SB 207710) | 10.1 | [2] |

| pKB | Human | Right Atrial Appendage (5-HT-induced inotropic effects) | 10.1 | [2] |

| pKD | Human | Atrium (Radioligand binding with [125I]-SB 207710) | 9.7 | [2] |

Table 1: Binding Affinity and Potency of this compound

Signaling Pathways Modulated by this compound

Antagonism of the 5-HT4 receptor by this compound blocks two primary downstream signaling pathways initiated by serotonin.

Canonical Gs-Coupled Pathway

The classical signaling cascade for the 5-HT4 receptor involves its coupling to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

Non-Canonical Src-Mediated Pathway

Recent evidence has revealed a G-protein-independent signaling pathway for the 5-HT4 receptor. This pathway involves the direct activation of the non-receptor tyrosine kinase, Src. Activated Src then initiates a cascade that results in the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a key regulator of synaptic plasticity and cellular growth.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay with [125I]-SB 207710

This protocol outlines a general procedure for a saturation binding assay to determine the density (Bmax) and dissociation constant (Kd) of 5-HT4 receptors in a given tissue homogenate using radioiodinated this compound.

Materials:

-

[125I]-SB 207710 (specific activity ~2000 Ci/mmol)

-

Unlabeled this compound

-

Tissue homogenate expressing 5-HT4 receptors (e.g., striatum, hippocampus)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

GF/B glass fiber filters

-

Polyethylenimine (PEI)

-

Scintillation vials and cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize the desired brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 100-300 µg/mL.

-

Assay Setup:

-

Total Binding: In duplicate or triplicate, add 50 µL of varying concentrations of [125I]-SB 207710 (e.g., 5-1500 pM) to tubes containing 100 µL of membrane homogenate and 50 µL of binding buffer.

-

Non-specific Binding: In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the 5-HT4 receptors.

-

-

Incubation: Incubate all tubes at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in 0.5% PEI. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of [125I]-SB 207710 and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

-

In Vitro Functional Antagonism Assay

This protocol describes a general method to determine the functional potency (pA2 or pKB) of this compound by measuring its ability to antagonize 5-HT-induced responses in isolated tissue preparations.

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum, rat esophagus)

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C.

-

Isotonic transducer and recording system.

-

Serotonin (5-HT) stock solution.

-

This compound stock solution.

-

Contracting agent (if necessary, e.g., carbachol for rat esophagus).

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate for at least 60 minutes, with regular washes.

-

Establish 5-HT Concentration-Response Curve:

-

If necessary, pre-contract the tissue with an appropriate agent (e.g., carbachol).

-

Cumulatively add increasing concentrations of 5-HT to the organ bath and record the response (e.g., muscle contraction or relaxation) until a maximal effect is achieved.

-

Wash the tissue thoroughly to return to baseline.

-

-

Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

Repeat 5-HT Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of 5-HT and record the response.

-

Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with different concentrations of this compound.

-

Data Analysis:

-

Plot the concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.

-

A competitive antagonist like this compound will cause a rightward shift in the 5-HT concentration-response curve without a change in the maximal response.

-

Perform a Schild analysis by plotting the log(concentration ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value. Alternatively, the pKB value can be calculated using the Gaddum equation.

-

References

The Role of SB 207710 in the Investigation of Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 207710, chemically known as (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, is a high-affinity and selective ligand for the serotonin 4 (5-HT4) receptor. Initially characterized as a potent antagonist, subsequent research has revealed a more complex pharmacological profile, demonstrating partial agonist activity, particularly in systems with high receptor expression levels. The 5-HT4 receptor is densely expressed in brain regions critical for learning and memory, including the hippocampus and prefrontal cortex. Activation of this receptor has been robustly linked to pro-cognitive effects, making its ligands valuable tools for research and potential therapeutic development. This guide provides an in-depth overview of the mechanisms and methodologies relevant to studying the role of this compound and, by extension, 5-HT4 receptor partial agonism in cognitive function.

Core Mechanism of Action

This compound's effects on cognitive function are rooted in its interaction with the 5-HT4 receptor. Its dual pharmacological nature as both an antagonist and a partial agonist is a key consideration in experimental design and data interpretation.

5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-protein-coupled receptor. Upon activation by an agonist or partial agonist, it initiates a canonical signaling cascade that is believed to underlie its cognitive-enhancing effects. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in synaptic plasticity and memory formation.

Modulation of Acetylcholine Release

A primary mechanism through which 5-HT4 receptor activation enhances cognition is by increasing the release of the neurotransmitter acetylcholine (ACh) in the hippocampus and prefrontal cortex. 5-HT4 receptors are located on cholinergic nerve terminals, and their activation facilitates ACh release. Increased cholinergic transmission in these brain regions is strongly associated with improved performance in learning and memory tasks.

Quantitative Data on Cognitive Enhancement by 5-HT4 Receptor Partial Agonists

| Compound | Animal Model | Cognitive Task | Dosing Regimen | Key Findings |

| PRX-03140 | Rat | Morris Water Maze (Scopolamine-induced deficit) | 0.03 - 1 mg/kg, i.p. | Did not significantly reverse scopolamine-induced spatial learning deficit. |

| Velusetrag (Full Agonist) | Rat | Morris Water Maze (Scopolamine-induced deficit) | 0.1 mg/kg, i.p. | Significantly reversed scopolamine-induced spatial learning deficit. |

| TD-8954 (Full Agonist) | Rat | Morris Water Maze (Scopolamine-induced deficit) | 0.1 mg/kg, i.p. | Significantly reversed scopolamine-induced spatial learning deficit. |

Note: This data is presented to illustrate the pro-cognitive effects of 5-HT4 receptor agonism. Further studies are required to determine the specific in vivo cognitive effects of this compound.

Experimental Protocols

To investigate the potential cognitive-enhancing effects of this compound, established behavioral paradigms can be employed. The following are detailed methodologies for key experiments.

Scopolamine-Induced Amnesia Model

This model is widely used to induce a transient and reversible cognitive deficit, mimicking aspects of cholinergic dysfunction.

Methodology:

-

Animals: Adult male Wistar rats (250-300g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, food and water ad libitum.

-

Drug Administration:

-

This compound: Administered intraperitoneally (i.p.) at various doses (e.g., 0.1, 1, 10 mg/kg) 30 minutes before the cognitive task.

-

Scopolamine: Administered i.p. at a dose of 0.5-1 mg/kg 15 minutes before the cognitive task to induce amnesia.

-

-

Behavioral Testing: Novel Object Recognition or Morris Water Maze (see below).

-

Data Analysis: Comparison of performance between vehicle-treated, scopolamine-treated, and this compound + scopolamine-treated groups.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Methodology:

-

Apparatus: A square open-field arena (e.g., 50x50x50 cm).

-

Habituation (Day 1): Each rat is allowed to freely explore the empty arena for 10 minutes.

-

Training/Familiarization (Day 2): Each rat is placed in the arena with two identical objects and allowed to explore for 5-10 minutes. The time spent exploring each object is recorded.

-

Testing (Day 2, after a retention interval, e.g., 1-24 hours): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for 5 minutes.

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Conclusion

This compound is a valuable pharmacological tool for probing the function of the 5-HT4 receptor system. Its partial agonist activity at this receptor suggests a potential to enhance cognitive processes, a hypothesis strongly supported by the well-documented pro-cognitive effects of other 5-HT4 receptor agonists. The primary mechanisms underlying these effects are believed to be the potentiation of the cAMP/PKA/CREB signaling cascade and the facilitation of acetylcholine release in brain regions integral to learning and memory. While direct in vivo evidence for the cognitive-enhancing properties of this compound is currently limited, the experimental protocols outlined in this guide provide a robust framework for future investigations into its potential as a modulator of cognitive function. Such studies are warranted to fully elucidate the therapeutic potential of targeting the 5-HT4 receptor with partial agonists like this compound for cognitive disorders.

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies Using SB 207710

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 207710 is a potent, selective, and high-affinity antagonist of the serotonin 5-HT₄ receptor.[1] It is an invaluable pharmacological tool for investigating the physiological and pathological roles of this receptor subtype in both the central nervous system and peripheral tissues. The 5-HT₄ receptor is implicated in numerous functions, including cognition, memory, and gastrointestinal motility.[1][2] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of this compound in preclinical in vivo animal studies.

Mechanism of Action

This compound exerts its effects by competitively binding to the 5-HT₄ receptor, thereby blocking the binding of the endogenous agonist, serotonin (5-HT). The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[2] Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates Protein Kinase A (PKA).[2][3][4] By inhibiting this initial step, this compound prevents the downstream signaling cascade responsible for the receptor's physiological effects.

References

Application Notes and Protocols for Radiolabeling SB 207710 with Iodine-125

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB 207710, chemically known as (1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate, is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. The 5-HT4 receptor, a Gs-protein coupled receptor, is predominantly expressed in the gastrointestinal tract and the central nervous system. Its involvement in cognitive processes and gastrointestinal motility has made it a significant target for drug development. Radiolabeled this compound, particularly with Iodine-125 ([¹²⁵I]this compound), serves as an invaluable tool for in vitro and in vivo studies, including receptor binding assays, autoradiography, and single-photon emission computed tomography (SPECT) imaging to investigate the distribution and density of 5-HT4 receptors.

This document provides a detailed protocol for the radiolabeling of this compound with Iodine-125. The recommended method is an electrophilic radioiododestannylation of a tributylstannyl precursor. This approach is favored over isotopic exchange due to its efficiency and the ability to produce a radioligand with high specific activity.

Signaling Pathway of the 5-HT4 Receptor

The 5-HT4 receptor primarily signals through the Gs alpha subunit of the G-protein complex. Activation of the receptor by an agonist leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and cellular function. Evidence also suggests a G-protein independent signaling pathway involving the activation of Src tyrosine kinase.

Caption: 5-HT4 Receptor Signaling Pathway.

Experimental Protocols

The radiolabeling of this compound with Iodine-125 is a two-stage process: first, the synthesis of the tributylstannyl precursor, and second, the radioiodination reaction.

Synthesis of the Tributylstannyl Precursor

Materials:

-

(1-butyl-4-piperidinylmethyl)-8-amino-7-iodo-1,4-benzodioxan-5-carboxylate (this compound)

-

Hexabutylditin ((Bu₃Sn)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous toluene under an inert atmosphere.

-

Add hexabutylditin (1.1 equivalents) to the solution.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the tributylstannyl precursor.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Radiolabeling of this compound with Iodine-125 via Iododestannylation

Materials:

-

Tributylstannyl precursor of this compound

-

[¹²⁵I]Sodium Iodide (Na¹²⁵I) in 0.1 M NaOH

-

Oxidizing agent (e.g., Chloramine-T, Iodogen®, or peracetic acid)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., sodium metabisulfite)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

C18 Sep-Pak cartridge

-

Ethanol

-

Sterile water for injection

Experimental Workflow:

Caption: Experimental Workflow for Radiolabeling.

Procedure:

-

To a reaction vial containing a small amount (typically 10-50 µg) of the tributylstannyl precursor dissolved in a minimal volume of a suitable solvent (e.g., ethanol), add the reaction buffer.

-

Add [¹²⁵I]NaI (typically 1-5 mCi).

-

Initiate the reaction by adding the oxidizing agent. For example, add a fresh solution of Chloramine-T (typically 10-20 µg in buffer).

-

Allow the reaction to proceed at room temperature for 5-15 minutes. Monitor the progress by radio-TLC.

-

Quench the reaction by adding an excess of sodium metabisulfite solution.

-

Inject the crude reaction mixture onto a reverse-phase HPLC column (e.g., C18).

-

Elute the column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) while monitoring the radioactivity and UV absorbance.

-

Collect the fraction corresponding to [¹²⁵I]this compound.

-

The collected fraction can be further purified and concentrated using a C18 Sep-Pak cartridge. Elute the cartridge with ethanol and then formulate the final product in a suitable vehicle, such as saline with a small percentage of ethanol for solubility.

-

Determine the radiochemical purity and identity of the final product by analytical radio-HPLC, co-injecting with a non-radioactive standard of this compound.

Data Presentation

The following table summarizes typical quantitative data for the radiolabeling of aromatic compounds with Iodine-125 via iododestannylation. Specific data for [¹²⁵I]this compound is not consistently reported in the literature; therefore, these values represent expected outcomes based on similar procedures.

| Parameter | Typical Value | Method of Determination |

| Radiochemical Yield | > 70% | Radio-TLC / HPLC |

| Radiochemical Purity | > 95% | Analytical Radio-HPLC |

| Specific Activity | > 2000 Ci/mmol | HPLC with UV and radiation detectors |

Note: The specific activity will be highly dependent on the amount and specific activity of the starting [¹²⁵I]NaI and the efficiency of the purification.

Quality Control

-

Radiochemical Purity: Determined by analytical radio-HPLC. A single radioactive peak co-eluting with the non-radioactive this compound standard should be observed.

-

Radionuclidic Purity: Should be confirmed by the supplier of the [¹²⁵I]NaI.

-

Chemical Purity: The concentration of the non-radioactive this compound and any byproducts should be minimized, which is assessed by the UV chromatogram from the HPLC.

Safety Precautions

-

All procedures involving radioactive materials must be carried out in a designated and appropriately shielded fume hood by trained personnel.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Monitor for radioactive contamination regularly.

-

Dispose of all radioactive waste according to institutional guidelines.

By following these protocols, researchers can successfully prepare high-quality [¹²⁵I]this compound for use in a variety of preclinical research applications to further elucidate the role of the 5-HT4 receptor in health and disease.